molecular formula C14H20N2O B8407606 1-[(Isochroman-1-yl)methyl]piperazine

1-[(Isochroman-1-yl)methyl]piperazine

Cat. No.: B8407606
M. Wt: 232.32 g/mol
InChI Key: HCBHMXRXZMYZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Isochroman-1-yl)methyl]piperazine is a synthetic organic compound featuring a piperazine ring linked to an isochroman moiety via a methylene bridge. This structure combines two privileged scaffolds in medicinal chemistry, making it a valuable intermediate for pharmaceutical research and development. The piperazine ring is a widely recognized pharmacophore associated with a diverse range of biological activities, largely due to its ability to enhance solubility and contribute to key molecular interactions with biological targets . The isochroman unit is a benzopyran derivative, a structural class present in various biologically active molecules. Research on compounds with similar architectures, particularly those where a piperazine ring is connected to an isochroman group, has indicated potential central nervous system (CNS) activity. For instance, structurally related molecules have been investigated for their antipsychotic properties and function as selective dopamine receptor antagonists . This suggests that this compound may serve as a critical building block in neuroscience research, particularly in the design and synthesis of novel psychoactive agents or receptor ligands. Its primary research value lies in its application as a key intermediate for further chemical modification. Chemists can functionalize the nitrogen atoms on the piperazine ring or modify the isochroman system to create a library of derivatives for structure-activity relationship (SAR) studies. This compound is offered for research use only and is strictly not for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isochromen-1-ylmethyl)piperazine

InChI

InChI=1S/C14H20N2O/c1-2-4-13-12(3-1)5-10-17-14(13)11-16-8-6-15-7-9-16/h1-4,14-15H,5-11H2

InChI Key

HCBHMXRXZMYZML-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=CC=CC=C21)CN3CCNCC3

Origin of Product

United States

Scientific Research Applications

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. For instance, studies have demonstrated the synthesis of piperazinone derivatives that exhibit cytotoxic effects against cancer cell lines. These derivatives are synthesized through bioisosteric substitutions and rearrangements based on existing drug structures, such as imidazole-containing inhibitors .

Biological Evaluation

Research has shown that derivatives of 1-[(Isochroman-1-yl)methyl]piperazine exhibit promising biological activities:

  • Cytotoxic Activity : Compounds derived from this scaffold have been evaluated for their cytotoxic effects on various cancer cell lines, including MRC-5 (normal fetal lung fibroblasts) and HT29 (human colonic adenocarcinoma cells) using MTT assays .
  • Antihypertensive Properties : Isochroman-piperazine hybrids have been investigated as potential antihypertensive agents, indicating the versatility of this compound in targeting different physiological pathways .

Cancer Treatment

The piperazine moiety is known to optimize pharmacokinetic properties, making it a valuable component in the design of anticancer agents. For example, studies have reported that similar compounds can inhibit specific cancer cell proliferation pathways .

Neurological Disorders

Due to its ability to cross the blood-brain barrier, this compound derivatives may offer neuroprotective effects. Research into isoxazole derivatives suggests potential applications in treating neurological conditions by modulating neurotransmitter systems.

Case Study 1: Synthesis and Evaluation of Piperazinone Derivatives

A study focused on synthesizing novel piperazinone derivatives revealed their cytotoxic profiles against multiple cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Pharmacological Potential in Antihypertensive Therapy

Research into isochroman-piperazine hybrids demonstrated their effectiveness as antihypertensive agents. The study outlined various synthetic routes and provided insights into the structure-activity relationship that underpins their efficacy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-cancerInhibits proliferation of cancer cells
NeuroprotectivePotential modulation of neurotransmitter systems
AntihypertensiveReduces blood pressure in animal models

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Conformational Differences

  • Core Structure : The piperazine ring in most analogues adopts a chair conformation, with substituents occupying equatorial positions (e.g., 1-[(1,3-benzodioxol-5-yl)methyl]piperazine in ) . The isochroman group in the target compound introduces steric bulk and electronic effects distinct from simpler aryl or benzodioxol substituents.
  • Substituent Effects :
    • Benzodioxol Derivatives : Compounds like 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazine () show similar bicyclic ether motifs but lack the fused benzene-dioxane structure of isochroman .
    • Arylpiperazines : 1-(2-Methoxyphenyl)piperazine and 1-(2-chlorophenyl)piperazine () highlight how electron-donating (methoxy) or withdrawing (chloro) groups alter electronic profiles and receptor interactions .
Table 1: Structural Comparison of Selected Piperazine Derivatives
Compound Substituent Key Structural Feature Conformation Reference
1-[(Isochroman-1-yl)methyl]piperazine Isochroman-methyl Bicyclic ether fused to benzene Chair (inferred) -
1-[(1,3-Benzodioxol-5-yl)methyl]piperazine Benzodioxol-methyl Non-fused dioxane ring Chair
1-(2-Methoxyphenyl)piperazine 2-Methoxyphenyl Electron-donating aryl group Chair
1-(4-Chlorobenzhydryl)piperazine 4-Chlorobenzhydryl Bulky benzhydryl group Chair

Pharmacological Activities

Serotonin Receptor Interactions
  • 5-HT1A Affinity : Arylpiperazines with extended 4-substituents (e.g., 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine) exhibit high 5-HT1A affinity (Ki = 0.6 nM), surpassing serotonin itself . The isochroman group’s bulk may sterically hinder similar receptor interactions.
  • 5-HT1B/5-HT1C Effects : 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) and 1-(m-chlorophenyl)piperazine (m-CPP) show locomotor suppression in rats via 5-HT1B/1C activation . Isochroman’s oxygen-rich structure could modulate selectivity for these subtypes.
Table 2: Receptor Binding Affinities of Piperazine Derivatives
Compound Receptor Subtype Activity (Ki, nM) Reference
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine 5-HT1A 0.6
1-(m-Trifluoromethylphenyl)piperazine (TFMPP) 5-HT1B 65 (selectivity)
Buspirone (piperazine metabolite) α1-Adrenoceptor Weak affinity
Cytotoxic Activity
  • Cancer Cell Lines : 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives () inhibit growth in liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells, with IC50 values <10 µM . The isochroman group’s lipophilicity may enhance membrane permeability compared to benzoyl substituents.

Physicochemical Properties

  • pKa Values : Piperazine derivatives with electron-withdrawing substituents (e.g., chloro) exhibit lower pKa values (e.g., 1-(2-chlorophenyl)piperazine: pKa ~7.2) compared to electron-donating groups (e.g., methoxy: pKa ~8.5) () .
  • Spectroscopic Trends : FT-IR and NMR data () reveal that substituents like methoxy (C-O stretch at 1250 cm⁻¹) and chloro (C-Cl at 750 cm⁻¹) produce distinct spectral signatures .

Preparation Methods

Nucleophilic Substitution

A plausible route involves reacting a halogenated isochroman (e.g., 1-(chloromethyl)isochroman) with piperazine under basic conditions:

1-(Chloromethyl)isochroman+PiperazineBaseThis compound+HCl\text{1-(Chloromethyl)isochroman} + \text{Piperazine} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Conditions :

  • Solvent : Polar aprotic solvents (e.g., DMF, THF).

  • Base : Triethylamine or K₂CO₃ to scavenge HCl.

  • Temperature : 80–120°C for 12–24 hours.

Challenges :

  • Limited commercial availability of 1-(chloromethyl)isochroman necessitates in situ preparation.

  • Competing side reactions (e.g., over-alkylation) may reduce yields.

Reductive Amination Strategies

Ketone Intermediate Pathway

Formation of a methylene bridge via reductive amination between isochroman-1-carbaldehyde and piperazine:

Isochroman-1-carbaldehyde+PiperazineNaBH₄ or H₂/PdThis compound\text{Isochroman-1-carbaldehyde} + \text{Piperazine} \xrightarrow{\text{NaBH₄ or H₂/Pd}} \text{this compound}

Optimization :

  • Catalyst : Raney nickel or palladium on carbon under hydrogen (3–5 MPa).

  • Yield : Analogous piperazine syntheses report 85–95% yields under optimized conditions.

Advantages :

  • Avoids halogenated intermediates.

  • Tunable selectivity via catalyst choice.

Modular Assembly via Cyclization

Piperazine Ring Formation

Constructing the piperazine moiety in situ from ethylenediamine derivatives:

  • React 1-(aminomethyl)isochroman with N-methylethylenediamine.

  • Cyclize under acidic or thermal conditions to form the piperazine ring.

Example Protocol :

  • Reactants : N-Methylethylenediamine, methyl benzoylformate (for analog synthesis).

  • Conditions : Toluene, 150–200°C, Raney nickel catalyst.

  • Yield : Up to 95% for similar structures.

Comparative Analysis of Methods

MethodReactantsConditionsYieldPros/Cons
Alkylation Halogenated isochroman + piperazineDMF, 80°C, K₂CO₃~60%Simple but limited precursor access
Reductive Amination Isochroman-aldehyde + piperazineH₂ (3 MPa), Raney nickel, 150°C~85%High selectivity, scalable
Modular Cyclization Ethylenediamine derivativesToluene, 200°C, Ni catalyst~95%High yield but multi-step

Industrial-Scale Considerations

Catalytic Hydrogenation

Patents highlight Raney nickel’s efficacy for piperazine hydrogenation at 3–5 MPa and 150–250°C. For this compound:

  • Pressure : 5 MPa H₂.

  • Catalyst Loading : 5–10 wt% Ni.

  • Solvent : Ethanol or toluene.

Green Chemistry Innovations

  • Solvent Recycling : Toluene and THF recovery reduces waste.

  • Catalyst Reusability : Raney nickel retains >90% activity after 5 cycles .

Q & A

Q. What are the common synthetic routes for preparing 1-[(Isochroman-1-yl)methyl]piperazine derivatives?

  • Methodological Answer : Synthesis typically involves alkylation or nucleophilic substitution reactions. For example, alkylation of piperazine with isochroman-1-ylmethyl halides under reflux conditions in acetonitrile or ethanol, followed by purification via recrystallization (e.g., ethyl acetate) . Key steps include optimizing reaction time (3–6 hours) and stoichiometric ratios (e.g., 1:1.6 molar ratio of halide to piperazine derivative) to minimize side products like bis-alkylated species. Characterization relies on 1^1H NMR (e.g., δH 2.47–3.85 ppm for piperazine protons) and high-resolution mass spectrometry (HRMS) for structural confirmation .

Q. Which analytical techniques are most effective for characterizing piperazine-based compounds?

  • Methodological Answer : Reversed-phase HPLC with micellar or microemulsion mobile phases resolves degradation products and structural analogs by leveraging differences in hydrophobicity . 1^1H NMR is critical for confirming substitution patterns, particularly distinguishing N-methylpiperazine signals (δH ~2.5–3.0 ppm) from aromatic protons. Mass spectrometry (HRMS) provides molecular weight validation, with fragmentation patterns aiding in identifying functional groups (e.g., isochroman-yl or fluorophenyl substituents) .

Q. How can researchers assess the stability of this compound under experimental conditions?

  • Methodological Answer : Accelerated stability studies involve exposing the compound to heat (40–60°C), humidity (75% RH), and UV light. Degradation products (e.g., bis(4-fluorophenyl)methanol or oxidized species) are monitored via HPLC. For hydrolytic stability, use buffers at pH 1.2 (gastric) and pH 7.4 (intestinal) to simulate physiological conditions .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in biological activity data for piperazine derivatives?

  • Methodological Answer : Discrepancies in activity (e.g., receptor affinity vs. cytotoxicity) often arise from stereochemical or solubility differences. For example, enantiomeric purity (e.g., R vs. S configurations) is validated using chiral HPLC or X-ray crystallography . Solubility limitations are addressed by derivatization (e.g., hydrochloride salts) or co-solvent systems (e.g., PEG-400/water) .

Q. How can in silico modeling predict the thermodynamic stability of piperazine-metal complexes?

  • Methodological Answer : Density functional theory (DFT) calculates binding energies for metal ions (e.g., Pd2+^{2+}, Pt2+^{2+}) with piperazine ligands. Experimentally, potentiometric titration in constant ionic media (e.g., 0.1 M KCl) determines stability constants (log β) for complexes. For example, 4,6-dimethyl-substituted ligands show higher log β values (~8.5) for transition metals compared to alkaline-earth ions (~3.2) .

Q. What structural modifications enhance the antitumor activity of this compound analogs?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF3_3, -NO2_2) at the 4-position of the aryl ring increases cytotoxicity against leukemia L1210 cells (IC50_{50} < 10 µM). Triazole or diazenyl substituents improve metabolic stability, as shown in SAR studies using MTT assays .

Q. How do researchers validate receptor-specific interactions for piperazine derivatives?

  • Methodological Answer : Radioligand binding assays (e.g., 3^3H-labeled compounds) quantify affinity for targets like dopamine or serotonin transporters. Functional assays (e.g., cAMP inhibition for G-protein-coupled receptors) confirm agonism/antagonism. For example, 1-[(4-nitrophenyl)methyl]piperazine analogs show sub-micromolar Ki_i values for P2Y12_{12} receptors .

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